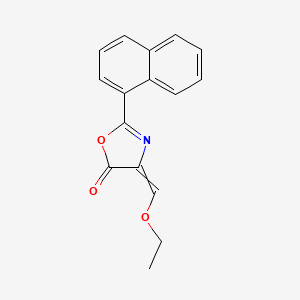
butan-2-yl 3-(6-aminopurin-9-yl)-2-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
butan-2-yl 3-(6-aminopurin-9-yl)-2-hydroxypropanoate is a synthetic compound that combines the nucleobase adenine with a hydroxypropanoic acid ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butan-2-yl 3-(6-aminopurin-9-yl)-2-hydroxypropanoate typically involves the following steps:
Starting Materials: Adenine and 2-hydroxypropanoic acid.
Esterification: The 2-hydroxypropanoic acid is esterified with 2-methylpropanol under acidic conditions to form 2-hydroxypropanoic acid 2-methylpropyl ester.
Coupling Reaction: The ester is then coupled with adenine using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
butan-2-yl 3-(6-aminopurin-9-yl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The adenine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: 3-(Adenin-9-yl)-2-oxopropanoic acid 2-methylpropyl ester.
Reduction: 3-(Adenin-9-yl)-2-hydroxypropanoic acid 2-methylpropanol.
Substitution: Various adenine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
butan-2-yl 3-(6-aminopurin-9-yl)-2-hydroxypropanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in nucleotide analogs and enzyme inhibitors.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of butan-2-yl 3-(6-aminopurin-9-yl)-2-hydroxypropanoate involves its interaction with molecular targets such as enzymes and receptors. The adenine moiety can mimic natural nucleotides, allowing the compound to interfere with biological processes like DNA replication and protein synthesis. The hydroxypropanoic acid ester group may enhance the compound’s solubility and cellular uptake.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Adenin-9-yl)-2-hydroxypropanoic acid ethyl ester
- 3-(Adenin-9-yl)-2-hydroxypropanoic acid methyl ester
- 3-(Adenin-9-yl)-2-hydroxypropanoic acid butyl ester
Uniqueness
butan-2-yl 3-(6-aminopurin-9-yl)-2-hydroxypropanoate is unique due to its specific ester group, which can influence its chemical properties, biological activity, and potential applications. The 2-methylpropyl ester may provide distinct advantages in terms of stability, solubility, and interaction with biological targets compared to other similar compounds.
Propiedades
IUPAC Name |
butan-2-yl 3-(6-aminopurin-9-yl)-2-hydroxypropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O3/c1-3-7(2)20-12(19)8(18)4-17-6-16-9-10(13)14-5-15-11(9)17/h5-8,18H,3-4H2,1-2H3,(H2,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGSPYJUPRILCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)C(CN1C=NC2=C(N=CN=C21)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40915508 |
Source


|
| Record name | Butan-2-yl 3-(6-amino-9H-purin-9-yl)-2-hydroxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40915508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94458-82-9 |
Source


|
| Record name | 3-Adenin-9-yl-2-hydroxypropanoic acid isobutyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094458829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butan-2-yl 3-(6-amino-9H-purin-9-yl)-2-hydroxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40915508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2h-Tetrazol-5-yl)indeno[1,2-b]pyran-4(5h)-one](/img/structure/B1201135.png)



![4-tert-Butylcalix[6]arene](/img/structure/B1201145.png)




![4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide](/img/structure/B1201153.png)
![5-(4-Methoxyphenyl)-7-(4-methylphenyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B1201154.png)
![1-[3-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)amino]propyl]-2-pyrrolidinone](/img/structure/B1201156.png)


